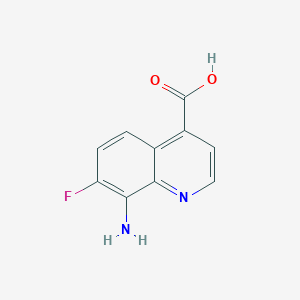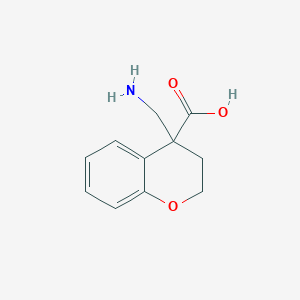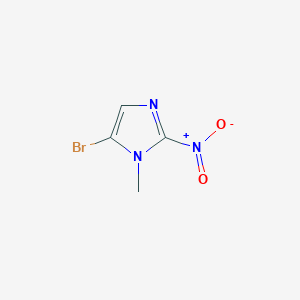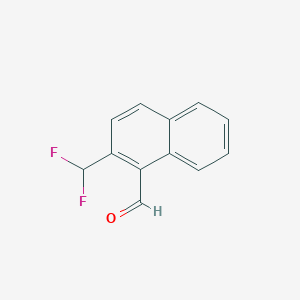![molecular formula C15H13N B11893182 2,4-Dimethylbenzo[g]quinoline CAS No. 14879-95-9](/img/structure/B11893182.png)
2,4-Dimethylbenzo[g]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dimethylbenzo[g]quinoline is an organic compound with the molecular formula C15H13NThis compound is characterized by a fused ring structure that includes a benzene ring and a quinoline moiety, with two methyl groups attached at the 2 and 4 positions of the quinoline ring .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethylbenzo[g]quinoline can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses 2-aminobenzophenone and acetaldehyde as starting materials. The reaction is catalyzed by acidic or basic conditions, leading to the formation of the quinoline ring system .
Industrial Production Methods: Industrial production of this compound may involve large-scale Friedländer synthesis or other catalytic processes that ensure high yield and purity. The use of heterogeneous catalysts, such as cobalt oxide or iron catalysts, can enhance the efficiency of the reaction and make it more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions: 2,4-Dimethylbenzo[g]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert quinoline derivatives to tetrahydroquinolines using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinolines.
Substitution: Halogenated or alkylated quinolines.
Applications De Recherche Scientifique
2,4-Dimethylbenzo[g]quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Medicine: Research has shown potential for its use in developing drugs targeting specific molecular pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,4-Dimethylbenzo[g]quinoline involves its interaction with various molecular targets. For instance, its antibacterial activity is attributed to the inhibition of protein synthesis in bacteria. This compound can bind to bacterial ribosomes, preventing the translation of essential proteins and leading to bacterial cell death . Additionally, it may inhibit specific enzymes, such as hexane oxidase, further contributing to its biological effects .
Comparaison Avec Des Composés Similaires
- 2,4-Diphenylbenzo[h]quinoline: Known for its use in organic light-emitting diodes (OLEDs).
- 2-Phenylbenzo[h]quinoline: Exhibits strong fluorescence properties.
- 4-Methyl-2-(2-naphthyl)benzo[h]quinoline: Used in the synthesis of complex organic molecules .
Propriétés
Numéro CAS |
14879-95-9 |
|---|---|
Formule moléculaire |
C15H13N |
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
2,4-dimethylbenzo[g]quinoline |
InChI |
InChI=1S/C15H13N/c1-10-7-11(2)16-15-9-13-6-4-3-5-12(13)8-14(10)15/h3-9H,1-2H3 |
Clé InChI |
QRGXLGFKLPGONP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC2=CC3=CC=CC=C3C=C12)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Amino-5H-chromeno[4,3-D]pyrimidin-5-one](/img/structure/B11893101.png)






![2,3-Dihydronaphtho[2,3-b][1,4]dioxine-6-carbonitrile](/img/structure/B11893136.png)






